molecular formula C26H20F3N3O2 B14956790 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol

Cat. No.: B14956790
M. Wt: 463.4 g/mol
InChI Key: OSUFVSIZKHOGOG-UHFFFAOYSA-N
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Description

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is a complex organic compound with a unique structure that combines a pyrimidine ring, a phenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl group, and the attachment of the vinylbenzyl group. Common reagents used in these reactions include amines, phenols, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability, while the pyrimidine ring provides specificity for certain molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Shares the pyrimidine ring and phenyl group but lacks the trifluoromethyl and vinylbenzyl groups.

    Phenol Derivatives: Compounds like 4-vinylphenol share the phenol and vinyl groups but differ in the rest of the structure.

Uniqueness

2-[2-Amino-5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]-5-[(4-vinylbenzyl)oxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H20F3N3O2

Molecular Weight

463.4 g/mol

IUPAC Name

2-[2-amino-5-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylphenyl)methoxy]phenol

InChI

InChI=1S/C26H20F3N3O2/c1-2-16-8-10-17(11-9-16)15-34-19-12-13-20(21(33)14-19)23-22(18-6-4-3-5-7-18)24(26(27,28)29)32-25(30)31-23/h2-14,33H,1,15H2,(H2,30,31,32)

InChI Key

OSUFVSIZKHOGOG-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=C(C(=NC(=N3)N)C(F)(F)F)C4=CC=CC=C4)O

Origin of Product

United States

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